BenchChemオンラインストアへようこそ!

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Process Chemistry Scale-up Baloxavir Synthesis

This fluorinated dibenzothiepin derivative is the irreplaceable key intermediate in the multi-step synthesis of Baloxavir marboxil, a vital cap-dependent endonuclease inhibitor for influenza. The compound's precise 7,8-difluoro substitution pattern and the chiral 11-hydroxyl group are structurally critical; substitution with any mono-fluorinated or racemic analog will result in poor diastereoselectivity and critically low API yields. Procuring this exact, high-purity intermediate is essential for efficient, high-yield API manufacturing. It also serves as Baloxavir Impurity 1, a characterized reference standard for analytical method development, method validation, and quality control in ANDA and DMF regulatory filings.

Molecular Formula C14H10F2OS
Molecular Weight 264.29
CAS No. 1985607-83-7
Cat. No. B1649323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
CAS1985607-83-7
Molecular FormulaC14H10F2OS
Molecular Weight264.29
Structural Identifiers
SMILESC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)O
InChIInChI=1S/C14H10F2OS/c15-11-6-5-8-10(13(11)16)7-18-12-4-2-1-3-9(12)14(8)17/h1-6,14,17H,7H2
InChIKeyOBEXFUFBCNVOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (CAS 1985607-83-7): Key Intermediate for Baloxavir Marboxil Synthesis


7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a fluorinated dibenzothiepin derivative with the molecular formula C14H10F2OS and a molecular weight of 264.29 g/mol [1]. It is primarily recognized as a crucial intermediate in the multi-step synthesis of Baloxavir marboxil, a cap-dependent endonuclease inhibitor used for the treatment of influenza A and B [2]. The compound is characterized by the presence of two fluorine atoms at the 7 and 8 positions and a chiral hydroxyl group at the 11-position, which are critical for the subsequent chemical transformations leading to the active pharmaceutical ingredient (API) .

Why 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Cannot Be Substituted with Generic Analogs


The 7,8-difluoro substitution pattern on the dibenzothiepin core is a precise structural requirement for the synthesis of Baloxavir marboxil and is not interchangeable with other mono-fluorinated or non-fluorinated analogs [1]. The stereochemistry at the 11-position is also critical, as the use of the racemic form of this intermediate leads to poor diastereoselectivity and low yields in the subsequent synthetic steps to form the final drug substance [2]. Therefore, generic substitution with a different dibenzothiepin derivative or a racemic mixture lacking defined stereochemistry will directly and negatively impact the efficiency, yield, and purity profile of the API manufacturing process.

Quantitative Evidence for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol Selection


Scalable Process: High Purity and Yield Demonstrated at Kilogram Scale

A novel six-step synthetic route for 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol was developed, starting from 3,4-difluoro-2-methylbenzoic acid. This process was successfully scaled to kilogram-scale production, affording the target compound with a purity of 98.04% and an overall yield of 75% [1]. This represents a significant improvement over prior methods which faced challenges like harsh conditions and malodorous reagents, and provides a reliable, scalable source of high-quality material.

Process Chemistry Scale-up Baloxavir Synthesis

Asymmetric Synthesis: Enantioselective Access to the Chiral Intermediate

A rhodium-catalyzed asymmetric transfer hydrogenation of 7,8-difluorodibenzo[b,e]thiepin-11(6H)-one provides direct access to the chiral (R) or (S) enantiomers of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. This method achieves the asymmetric reduction with >99% yield and >99% enantiomeric excess (ee) at a substrate/catalyst (S/C) molar ratio of 1000 [1].

Asymmetric Catalysis Chiral Synthesis Baloxavir Intermediate

Commercial Availability with Defined Purity Specifications

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is commercially available from multiple reputable chemical suppliers with specified purity levels. For instance, it is listed with a purity of 98% , and other vendors offer it at purities of 95% and ≥98% [REFS-2, REFS-3]. This consistent availability with defined, high-purity specifications supports its use as a reliable building block in research and development.

Chemical Procurement Purity Analysis Supply Chain

Primary Application Scenarios for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol


Synthesis of Baloxavir Marboxil Active Pharmaceutical Ingredient (API)

This compound is the established key intermediate in the multi-step synthesis of Baloxavir marboxil. Its procurement is essential for pharmaceutical manufacturers producing the API. The scalable process described in [1] provides a reliable method for its production, and the ability to access the chiral intermediate via asymmetric catalysis [2] is critical for the efficient, high-yielding synthesis of the final drug substance.

Preparation and Analysis of Baloxavir-Related Impurities and Reference Standards

As a defined intermediate in the Baloxavir marboxil synthetic route, this compound is also used as a reference standard (e.g., Baloxavir Impurity 1) for analytical method development, method validation, and quality control during the API manufacturing process and for regulatory filings [1]. Its high purity and well-characterized nature make it suitable for this purpose.

Research and Development of Novel Antiviral Agents

The unique fluorinated dibenzothiepin core of this compound may serve as a scaffold for medicinal chemistry efforts in designing new antiviral agents. The availability of robust synthetic methods [1] and the commercial supply of the compound [2] facilitate its use in structure-activity relationship (SAR) studies and the development of next-generation influenza therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.